3-(Pyridin-2-YL)prop-2-enal
Overview
Description
3-(Pyridin-2-YL)prop-2-enal, also known as (2E)-3-(pyridin-2-yl)prop-2-enal, is a compound with the molecular formula C8H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are known for their wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-2-YL)prop-2-enal is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By inhibiting this enzyme, the compound reduces glycolytic flux and suppresses glucose uptake . This action disrupts the energy production of cells, particularly those that rely heavily on glycolysis, such as cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, the compound reduces the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in the glycolysis pathway. This action leads to a decrease in the rate of glycolysis, affecting the downstream production of ATP and other metabolic intermediates.
Result of Action
The inhibition of PFKFB3 and the subsequent suppression of glycolysis by this compound can lead to a decrease in cellular energy production . This can result in the suppression of cell proliferation, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)prop-2-enal can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-YL)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-2-YL)prop-2-enal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of 3-(Pyridin-2-YL)prop-2-enal.
3-(Pyridin-2-YL)propanoic acid: An oxidized derivative of this compound.
2-(Pyridin-2-YL)ethanol: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group and pyridine ring make it a versatile compound for use in synthetic chemistry and biological research .
Properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJSCDZTXEUBM-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719726 | |
Record name | (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863677-37-6, 28823-16-7 | |
Record name | (3Z)-3-(Pyridin-2(1H)-ylidene)prop-1-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(pyridin-2-yl)prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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